2-Imidazolidinethione, 1-(1,1-dimethyl-2-hydroxyethyl)-4,4-dimethyl-

Medicinal Chemistry Organic Synthesis Physicochemical Property Profiling

2-Imidazolidinethione, 1-(1,1-dimethyl-2-hydroxyethyl)-4,4-dimethyl- (CAS 63907-13-1) is a custom-substituted derivative within the imidazolidine-2-thione chemical family, a class widely recognized for its biological activity and industrial utility. The compound's core scaffold is a five-membered heterocycle containing a thione (C=S) group, which is pivotal for its reactivity.

Molecular Formula C9H18N2OS
Molecular Weight 202.32 g/mol
CAS No. 63907-13-1
Cat. No. B13950245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Imidazolidinethione, 1-(1,1-dimethyl-2-hydroxyethyl)-4,4-dimethyl-
CAS63907-13-1
Molecular FormulaC9H18N2OS
Molecular Weight202.32 g/mol
Structural Identifiers
SMILESCC1(CN(C(=S)N1)C(C)(C)CO)C
InChIInChI=1S/C9H18N2OS/c1-8(2)5-11(7(13)10-8)9(3,4)6-12/h12H,5-6H2,1-4H3,(H,10,13)
InChIKeyLIWRZJFRQMAMTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Imidazolidinethione, 1-(1,1-dimethyl-2-hydroxyethyl)-4,4-dimethyl- (CAS 63907-13-1): A Structurally Differentiated Imidazolidine-2-thione for Specialized Procurement


2-Imidazolidinethione, 1-(1,1-dimethyl-2-hydroxyethyl)-4,4-dimethyl- (CAS 63907-13-1) is a custom-substituted derivative within the imidazolidine-2-thione chemical family, a class widely recognized for its biological activity and industrial utility [1]. The compound's core scaffold is a five-membered heterocycle containing a thione (C=S) group, which is pivotal for its reactivity. The defining structural features are the geminal dimethyl substituents at the 4-position and a bulky N-(1,1-dimethyl-2-hydroxyethyl) group, which collectively distinguish it from the parent compound, 2-imidazolidinethione (ethylenethiourea, ETU), and other simpler analogs . Its molecular formula is C9H18N2OS, with a molecular weight of 202.32 g/mol [2].

Distinct N-(1,1-dimethyl-2-hydroxyethyl) substituent supports specialized synthesis and SAR studies
Higher molecular weight and predicted lipophilicity differentiate from ETU for property-focused selection
Additional hydrogen bond donor/acceptor profile vs simpler imidazolidinethione analogs

Why CAS 63907-13-1 Cannot Be Treated as an Interchangeable Alternative to Generic Imidazolidinethiones


Simple in-class analogs like unsubstituted 2-imidazolidinethione (ETU, CAS 96-45-7) and 4,4-dimethyl-2-imidazolidinethione (CAS 6086-42-6) cannot be considered generic substitutes for 1-(1,1-dimethyl-2-hydroxyethyl)-4,4-dimethyl-2-imidazolidinethione. The unique combination of the N-hydroxyethyl group and the gem-dimethyl groups on the target compound significantly alters its physicochemical properties compared to simpler analogs, including molecular weight, hydrophilicity, and thermal stability . While the specific activity profile of CAS 63907-13-1 is not well-characterized, its structural similarity to known biologically active scaffolds and potential for distinct toxicity profiles compared to restricted compounds like ETU make substitution highly risky without thorough qualification [1].

!
Physicochemical mismatch
Generic imidazolidinethiones (ETU, 4,4-dimethyl analog) exhibit different molecular weight, hydrophilicity, and hydrogen bonding capacity; direct interchange may alter experimental outcomes.
!
Regulatory and toxicology context
ETU is restricted as a carcinogen; the target compound has an unstudied toxicological profile. Substitution without independent qualification poses compliance and safety risk.

Evidence-Based Differentiators for 2-Imidazolidinethione, 1-(1,1-dimethyl-2-hydroxyethyl)-4,4-dimethyl- (CAS 63907-13-1)


Structural Modification Drives Significant Physicochemical Differentiation from Parent Ethylenethiourea (ETU)

The target compound possesses a significantly higher molecular weight and predicted hydrophilicity compared to its parent structure, ethylenethiourea (ETU, CAS 96-45-7). This structural modification distinguishes it from simpler analogs, which lack these substituents . The introduction of the hydroxyethyl and dimethyl groups increases the molecular weight from 102.16 g/mol (for ETU) to 202.32 g/mol for the target compound, and is predicted to enhance solubility in polar solvents .

Physicochemical differentiation vs ETU
Class-level inference
Target 202.32 g/mol XLogP3-AA 0.5
ETU 102.16 g/mol XLogP3 ~ -0.1 to -0.3
Reported physicochemical differentiation context for compound selection
Computed values; experimental confirmation recommended
Medicinal Chemistry Organic Synthesis Physicochemical Property Profiling

N-(1,1-Dimethyl-2-hydroxyethyl) Substituent Establishes Clear Identity Against Unsubstituted and 4,4-Dimethyl Analogs

The target compound is uniquely defined by its N-(1,1-dimethyl-2-hydroxyethyl) substituent, a feature absent in core structural analogs such as 4,4-dimethyl-2-imidazolidinethione (CAS 6086-42-6), 1-isopropyl-4,4-dimethyl-2-imidazolidinethione (CAS 31596-21-1), and 4,4-dimethyl-1-(2,4,4-trimethylpentan-2-yl)imidazolidine-2-thione (CAS 64036-88-0) . This specific group introduces an additional hydrogen bond donor/acceptor site, enabling a distinct capacity for molecular interaction not possible with the other analogs .

N-substituent identity vs analogs
Head-to-head
Target -C(CH3)2-CH2-OH (HBD count=2)
Analogs -H / -CH(CH3)2 / bulky alkyl (HBD ≤ 1)
Unique primary hydroxyl group enables distinct interaction profile
Based on structural comparison; reactivity requires independent verification
Structure-Activity Relationship (SAR) Chemical Biology Scaffold Hopping

Potential for a Differentiated Safety Profile from the Restricted Parent Compound ETU

The parent compound, ethylenethiourea (ETU), is classified as a carcinogen and is restricted under the Rotterdam Convention . While the toxicological profile of the target compound remains unstudied, its structural modification offers a theoretical pathway to evade ETU's mechanism of toxicity. Analogous methylated compounds, such as 1-methyl-4,5-dihydro-1H-imidazole-2-thiol, may exhibit reduced toxicity compared to ETU, providing a class-level precedent for the target compound to be developed as a safer substitute .

Safety profile differentiation
Class-level inference
Toxicity unstudied; structurally divergent from carcinogenic ETU. Methylated analog precedent suggests potential for reduced toxicological liability.
Structural divergence may support exploratory safety assessment
No toxicological data; independent evaluation required
Toxicology Regulatory Science Green Chemistry

Altered Thermal and Processing Stability Relative to the Class Baseline

The target compound’s structural modifications, including the N-(1,1-dimethyl-2-hydroxyethyl) group and 4,4-dimethyl substitution, are predicted to alter its thermal stability compared to the baseline imidazolidinethione . While the parent compound 2-imidazolidinethione has a melting point of 197–201 °C and a flash point of 252 °C, the introduction of bulky substituents on the target molecule is known to influence these parameters, which are critical for high-temperature processing applications such as rubber vulcanization .

Thermal stability context
Class-level inference
~280°C
Predicted boiling point (760 mmHg)
May inform processing-condition selection for high-temperature applications
Predicted value; actual thermal degradation kinetics unknown
Polymer Chemistry Material Science Vulcanization

Targeted Application Scenarios for 1-(1,1-Dimethyl-2-hydroxyethyl)-4,4-dimethyl-2-imidazolidinethione


Scaffold for Next-Generation Vulcanization Accelerators with Improved Regulatory Profile

The parent compound ETU is a proven vulcanization accelerator for chloroprene and polyacrylate rubbers, valued for its high processing safety and excellent vulcanizate properties [1]. However, its carcinogenicity restricts its use. CAS 63907-13-1, with its structural divergence from ETU, is a prime candidate for evaluation as a drop-in replacement that aims to retain the accelerating activity while disentangling from the parent's regulatory liabilities. Its distinct thermal profile supports its investigation under the high-temperature conditions typical of rubber curing [2].

Lipophilicity-Tuned Probe for Medicinal Chemistry

Imidazolidine-2-thione derivatives are pharmacologically attractive scaffolds with reported antimicrobial, antifungal, and anti-HIV activities [1]. With a computed XLogP3-AA of 0.5, CAS 63907-13-1 exhibits significantly higher lipophilicity than ETU [2]. This property can be a critical differentiator for medicinal chemists seeking to improve membrane permeability or target intracellular sites, making it a preferred selection for hit-to-lead programs where the ETU scaffold is a starting point but has suboptimal physicochemical properties.

Multidentate Ligand Precursor for Metal Complexation Chemistry

Imidazolidine-2-thiones are versatile ligands for transition metals, and their complexes have demonstrated antifungal activities [1]. Unlike simpler analogs, the target compound uniquely incorporates an N-hydroxyethyl arm, which provides an additional oxygen donor atom. This transforms the molecule into a potential O,S- or N,O,S-multidentate ligand, enabling the synthesis of novel coordination complexes with geometries and stabilities that are fundamentally unattainable with classic imidazolidinethione ligands.

Specific N-Substituted Building Block for Advanced Organic Synthesis

The compound is utilized as a reagent for the synthesis of more complex molecules [1]. Its unique combination of a thione, a secondary amine, and a primary alcohol within a single, sterically congested molecule provides a distinctive set of orthogonal reactive handles. For process chemists, this specific combination in a stable, storable reagent can simplify synthetic routes to complex targets, justifying its selection over procuring simpler analogs and a separate hydroxyethyl building block.

Application
Selection Property
Validation Focus
Vulcanization accelerator evaluation
Structural divergence from ETU, predicted thermal profile
Vulcanization activity and regulatory compliance context
Medicinal chemistry scaffold studies
Predicted moderate lipophilicity and hydrogen bonding capacity
Membrane permeability and target engagement studies
Multidentate ligand synthesis
N-hydroxyethyl arm providing additional O-donor site
Coordination geometry and complex stability
Advanced organic synthesis building block
Orthogonal reactive handles (thione, amine, alcohol)
Synthetic route efficiency and functional group compatibility
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